molecular formula C8H7ClF3NO B1459575 4-Chloromethyl-2-methoxy-5-(trifluoromethyl)pyridine CAS No. 1227570-81-1

4-Chloromethyl-2-methoxy-5-(trifluoromethyl)pyridine

Cat. No.: B1459575
CAS No.: 1227570-81-1
M. Wt: 225.59 g/mol
InChI Key: NCRBXVVNHPKJML-UHFFFAOYSA-N
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Description

4-Chloromethyl-2-methoxy-5-(trifluoromethyl)pyridine is a chemical compound characterized by the presence of a chloromethyl group, a methoxy group, and a trifluoromethyl group attached to a pyridine ring

Mechanism of Action

  • The distinctive characteristics of the pyridine moiety .

Safety and Hazards

: Tsukamoto, M., Nakamura, T., Kimura, H., & Nakayama, H. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(2), 125–142. DOI: 10.1584/jpestics.D21-012

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the simultaneous vapor-phase chlorination and fluorination at high temperatures (above 300°C) using transition metal-based catalysts such as iron fluoride . This method allows for the efficient introduction of chlorine and fluorine atoms into the pyridine ring, resulting in the desired compound.

Industrial Production Methods

In industrial settings, the production of 4-Chloromethyl-2-methoxy-5-(trifluoromethyl)pyridine may involve large-scale reactions with controlled conditions to ensure high yield and purity. The use of specialized equipment and catalysts is essential to achieve the desired product efficiently and safely.

Chemical Reactions Analysis

Types of Reactions

4-Chloromethyl-2-methoxy-5-(trifluoromethyl)pyridine can undergo various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction Reactions: The pyridine ring can be reduced under specific conditions to form piperidine derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in polar solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst is commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridine derivatives, while oxidation can produce aldehydes or acids.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloromethyl-2-methoxy-5-(trifluoromethyl)pyridine is unique due to the combination of its functional groups, which confer specific chemical properties and reactivity. The presence of the trifluoromethyl group, in particular, enhances its stability and lipophilicity, making it valuable in various applications .

Properties

IUPAC Name

4-(chloromethyl)-2-methoxy-5-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClF3NO/c1-14-7-2-5(3-9)6(4-13-7)8(10,11)12/h2,4H,3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCRBXVVNHPKJML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C(=C1)CCl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901208313
Record name 4-(Chloromethyl)-2-methoxy-5-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901208313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1227570-81-1
Record name 4-(Chloromethyl)-2-methoxy-5-(trifluoromethyl)pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1227570-81-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Chloromethyl)-2-methoxy-5-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901208313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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